molecular formula C14H13ClO2 B1383166 Ethyl 2-(3-chloronaphthalen-1-yl)acetate CAS No. 1261563-00-1

Ethyl 2-(3-chloronaphthalen-1-yl)acetate

Cat. No.: B1383166
CAS No.: 1261563-00-1
M. Wt: 248.7 g/mol
InChI Key: VHZHXPRWTMZVFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloronaphthalen-1-yl)acetate (CAS: 1261563-00-1) is a chlorinated naphthalene derivative featuring a naphthalene ring substituted with a chlorine atom at position 3 and an ethyl acetate group at position 1. Its structure combines aromatic stability with reactive ester functionality, enabling participation in nucleophilic substitutions, condensations, and cross-coupling reactions. Supplier data indicate its commercial availability, reflecting established synthetic protocols .

Properties

IUPAC Name

ethyl 2-(3-chloronaphthalen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-17-14(16)9-11-8-12(15)7-10-5-3-4-6-13(10)11/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHXPRWTMZVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-chloronaphthalen-1-yl)acetate can be synthesized through several methods. One common method involves the esterification of 3-chloro-1-naphthylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloronaphthalen-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-1-naphthylacetic acid and ethanol.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products

    Substitution Reactions: Products include substituted naphthylacetates with various functional groups.

    Hydrolysis: The major products are 3-chloro-1-naphthylacetic acid and ethanol.

    Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Ethyl 2-(3-chloronaphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloronaphthalen-1-yl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features, synthesis routes, and applications of Ethyl 2-(3-chloronaphthalen-1-yl)acetate and analogous compounds:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications/Properties References
This compound C₁₄H₁₃ClO₂ Naphthalene, Chlorine, Ester Esterification/substitution Pharmaceutical intermediates
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S Benzofuran, Bromo, Sulfinyl, Ester Oxidation of ethylthio precursor Crystal engineering (π-π interactions)
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate C₂₀H₁₇ClN₂O₂ Imidazole, Chlorophenyl, Ester Multicomponent synthesis Antimicrobial/anticancer research
Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate C₂₀H₁₇ClN₂O₃ Pyrazole, Chlorophenyl, Ether-ester Crystallization (single-crystal XRD) Structural studies (R = 0.055)
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate C₁₁H₁₂Cl₂N₂O₂ Hydrazone, Chlorophenyl, Ester Condensation reactions Synthetic intermediates

Key Research Findings

Crystal Engineering and Stability: The sulfinyl group in Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate enhances polarity and stabilizes crystal packing via aromatic π-π interactions (center-to-center distance: 3.814 Å) and hydrogen bonding .

Biological Activity :

  • Imidazole derivatives (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) exhibit enhanced bioactivity due to the imidazole ring’s ability to mimic histidine in enzyme binding. Chlorine substituents further modulate lipophilicity and target affinity .

Synthetic Versatility :

  • Hydrazone-containing compounds like Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate serve as intermediates for heterocyclic synthesis, leveraging their reactivity in cyclization and condensation reactions . The target compound’s ester group similarly enables acylations but lacks hydrazone’s tautomeric versatility.

Biological Activity

Ethyl 2-(3-chloronaphthalen-1-yl)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving chloronaphthalene derivatives. The general synthetic route involves the reaction of 3-chloronaphthalene with ethyl acetate in the presence of a suitable catalyst or reagent that facilitates the acetylation process.

Anticancer Activity

One of the primary areas of research surrounding this compound is its anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from naphthalene have been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting that this compound may possess comparable activities.

Cell Line IC50 (µM) Reference
MCF-715.0
A54912.5
HCT1160.66

Antidiabetic Activity

In addition to its anticancer potential, this compound may also exhibit antidiabetic properties. Research on similar compounds has indicated their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which could lead to better blood glucose management.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
  • Apoptosis Induction : Studies suggest that naphthalene derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Anticancer Study : A study conducted on a series of naphthalene derivatives found that those with halogen substitutions exhibited enhanced cytotoxicity against MCF-7 cells, with a notable increase in apoptosis markers after treatment.
  • Antidiabetic Research : Another investigation focused on the α-glucosidase inhibitory activity of various naphthalene derivatives, revealing significant inhibition rates comparable to standard drugs like acarbose.

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